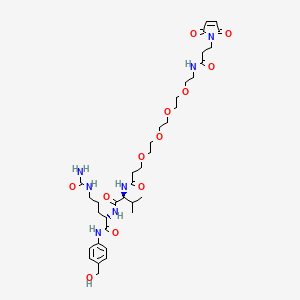

Mal-PEG4-Val-Cit-PAB

Descripción general

Descripción

Mal-PEG4-Val-Cit-PAB is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a maleimide group, a polyethylene glycol (PEG) spacer, a valine-citrulline dipeptide, and a para-aminobenzyl (PAB) group. The maleimide group is reactive towards thiol groups, allowing for the conjugation of the linker to antibodies. The PEG spacer improves the aqueous solubility of the compound, while the valine-citrulline dipeptide is cleavable by cathepsin B, an enzyme found in lysosomes. The PAB group acts as a self-immolative spacer, releasing the drug payload upon cleavage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-Val-Cit-PAB involves several steps:

Synthesis of the Maleimide-PEG4 Intermediate: The maleimide group is introduced to the PEG4 spacer through a reaction with maleic anhydride. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the by-products.

Coupling of Valine-Citrulline Dipeptide: The valine-citrulline dipeptide is synthesized separately and then coupled to the maleimide-PEG4 intermediate using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Introduction of the Para-Aminobenzyl Group: The PAB group is introduced through a nucleophilic substitution reaction, where the amine group of PAB reacts with an activated ester of the valine-citrulline dipeptide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Análisis De Reacciones Químicas

Types of Reactions

Mal-PEG4-Val-Cit-PAB undergoes several types of reactions:

Cleavage by Cathepsin B: The valine-citrulline dipeptide is cleaved by cathepsin B, releasing the PAB group and the attached drug payload.

Thiol-Maleimide Conjugation: The maleimide group reacts with thiol groups on antibodies or other proteins, forming a stable thioether bond.

Common Reagents and Conditions

Cleavage Reaction: Cathepsin B enzyme, typically in a buffered solution at pH 5-6.

Thiol-Maleimide Conjugation: Thiol-containing antibodies or proteins, in a buffered solution at pH 6.5-7.5.

Major Products Formed

Cleavage Reaction: The major products are the free drug payload and the cleaved linker.

Thiol-Maleimide Conjugation: The major product is the antibody-drug conjugate with a stable thioether bond.

Aplicaciones Científicas De Investigación

Targeted Drug Delivery

Mal-PEG4-Val-Cit-PAB is primarily utilized in the synthesis of ADCs, which combine the targeting capability of monoclonal antibodies with the cytotoxic effects of potent drugs. The cleavable nature of this compound allows for selective drug release within the tumor microenvironment, significantly enhancing therapeutic efficacy while minimizing systemic toxicity .

Mechanism of Action :

- The Val-Cit dipeptide is specifically cleaved by cathepsin B, an enzyme present in lysosomes. This ensures that the cytotoxic drug is released only within cancer cells, reducing damage to healthy tissues .

Enhancing ADC Stability

The incorporation of PEG spacers improves the overall stability and solubility of ADCs in circulation, allowing for prolonged half-lives and improved pharmacokinetics. This stability is crucial for maintaining therapeutic concentrations of the drug until it reaches the target site .

Efficacy in Cancer Treatment

Research has demonstrated that ADCs utilizing this compound show significant improvements in tumor targeting and reduction in off-target effects. A study reported that ADCs employing this linker achieved higher therapeutic indices compared to traditional chemotherapy agents, showcasing enhanced efficacy against various cancer types .

High-throughput Screening Applications

In a high-throughput screening setup, compounds linked via this compound were evaluated for their ability to restore normal cellular functions in disease models. These studies identified several lead compounds that effectively modulated intracellular processes, highlighting the versatility of this compound in therapeutic development beyond traditional cancer treatments .

Mecanismo De Acción

The mechanism of action of Mal-PEG4-Val-Cit-PAB involves several steps:

Conjugation to Antibodies: The maleimide group reacts with thiol groups on antibodies, forming a stable thioether bond.

Targeting and Internalization: The antibody-drug conjugate binds to specific antigens on the surface of cancer cells and is internalized via receptor-mediated endocytosis.

Cleavage by Cathepsin B: Once inside the lysosome, the valine-citrulline dipeptide is cleaved by cathepsin B, releasing the PAB group and the attached drug payload.

Drug Release: The PAB group undergoes self-immolation, releasing the active drug into the cytoplasm, where it exerts its cytotoxic effects.

Comparación Con Compuestos Similares

Mal-PEG4-Val-Cit-PAB is unique due to its cleavable linker and self-immolative PAB group. Similar compounds include:

This compound-PNP: A similar cleavable linker used in ADCs, but with a different leaving group (PNP).

This compound-MMAE: A cleavable linker with a monomethyl auristatin E (MMAE) payload, used in ADCs for cancer therapy

These compounds share similar structures and mechanisms of action but differ in their specific applications and payloads.

Actividad Biológica

Mal-PEG4-Val-Cit-PAB (also known as this compound-OH) is a specialized compound primarily utilized in the development of antibody-drug conjugates (ADCs). Its unique structure and properties facilitate targeted drug delivery, particularly in oncology applications. This article delves into the biological activity of this compound, highlighting its mechanisms, advantages, and relevant research findings.

Chemical Structure and Properties

This compound consists of several key components:

- Maleimide Group : Enables conjugation with thiol-containing molecules such as antibodies.

- Polyethylene Glycol (PEG) Spacer : Enhances solubility and reduces immunogenicity.

- Valine-Citrulline (Val-Cit) Dipeptide : Serves as a cleavable linker that is selectively hydrolyzed by enzymes in the tumor microenvironment.

- p-Aminobenzyl Alcohol (PAB) : Functions as a functional group for payload attachment.

The molecular formula of this compound is with a molecular weight of approximately 706.78 g/mol .

The biological activity of this compound is primarily attributed to its role in ADCs. The Val-Cit linker is cleaved by cathepsin B, an enzyme that is overexpressed in many cancer cells. This selective cleavage allows for the release of cytotoxic agents specifically within the tumor, minimizing systemic toxicity and enhancing therapeutic efficacy .

Advantages in ADC Design

- Targeted Delivery : The ability to release drugs specifically at the site of action reduces side effects commonly associated with traditional chemotherapy.

- Enzymatic Activation : The Val-Cit dipeptide ensures that the cytotoxic payload is released only within the tumor microenvironment where cathepsin B is present .

- Improved Stability : The PEG spacer enhances the stability of the conjugate in circulation, allowing for prolonged therapeutic effects .

Case Studies and Experimental Data

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- In Vitro Studies : ADCs utilizing this compound demonstrated significant cytotoxicity against cancer cell lines, with IC50 values indicating potent antiproliferative effects. For instance, ADCs designed with this linker showed enhanced cell death compared to those using traditional linkers .

- In Vivo Studies : Animal models treated with ADCs containing this compound exhibited reduced tumor growth rates and improved survival compared to control groups. These findings underscore its potential as a therapeutic agent in cancer treatment .

Comparative Analysis

To understand the efficacy of this compound better, it is useful to compare it with other similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Mal-Amide-PEG4-Val-Cit-PAB-PNP | Contains a nitrophenyl group | Different cleavage mechanisms |

| Mal-Amide-PEG4-Val-Cit-PAB-OH | Similar structure but differs in functional groups | May exhibit different solubility or stability |

| This compound | Lacks hydroxyl group; simpler structure | May have different reactivity profiles |

This compound's unique combination of functionalities makes it particularly effective for targeted drug delivery applications compared to these similar compounds .

Propiedades

IUPAC Name |

(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H55N7O12/c1-25(2)33(35(50)41-28(4-3-13-39-36(37)51)34(49)40-27-7-5-26(24-44)6-8-27)42-30(46)12-16-52-18-20-54-22-23-55-21-19-53-17-14-38-29(45)11-15-43-31(47)9-10-32(43)48/h5-10,25,28,33,44H,3-4,11-24H2,1-2H3,(H,38,45)(H,40,49)(H,41,50)(H,42,46)(H3,37,39,51)/t28-,33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGLOOGTSQEDBL-UVMMSNCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H55N7O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.